Lithium, decyl-
Description
Historical Development and Academic Significance of Organolithium Reagents
The journey of organometallic chemistry began in the 19th century, with notable discoveries like Zeise's salt in 1827 and diethylzinc (B1219324) in 1849. openochem.org However, the development of organolithium reagents in the 1930s marked a significant advancement, offering more reactive alternatives to the already revolutionary Grignard reagents. openochem.org The pioneering work of scientists like Wilhelm Schlenk, who first synthesized organolithium compounds in 1917, laid the groundwork for their widespread use. numberanalytics.comresearchgate.net
The academic significance of organolithium reagents is immense. They are indispensable in organic synthesis for a variety of transformations, including nucleophilic additions and deprotonations. wikipedia.org Their high reactivity makes them crucial for the synthesis of complex molecules, finding applications in the pharmaceutical and agrochemical industries, as well as in the production of polymers and advanced materials. numberanalytics.comnumberanalytics.com
Classification and Specificity of Decyl Lithium within Alkyl Organolithium Compounds
Organolithium compounds are broadly classified based on the nature of the organic group attached to the lithium atom. solubilityofthings.com This classification includes alkyl, aryl, alkenyl, and alkynyl groups, each imparting distinct reactivity to the compound. solubilityofthings.com
Decyl-lithium falls under the category of alkyl organolithium compounds. These are characterized by a bond between a lithium atom and an alkyl group, such as methyl, ethyl, or in this case, decyl. solubilityofthings.com Alkyl organolithiums are known for their strong basicity and nucleophilicity. wikipedia.orgfiveable.me The reactivity of alkyllithium compounds generally increases with increasing substitution on the carbon atom bearing the lithium. For instance, tert-butyllithium (B1211817) is a much stronger base than methyllithium (B1224462). mt.com Decyl-lithium, being a primary alkyllithium, is a potent nucleophile and base, though its specific reactivity profile is influenced by its long alkyl chain.
Table 1: Classification of Selected Organolithium Compounds
| Compound Name | Classification |
| Methyllithium | Alkyllithium |
| n-Butyllithium | Alkyllithium |
| sec-Butyllithium | Alkyllithium |
| tert-Butyllithium | Alkyllithium |
| Phenyllithium | Aryllithium |
| Decyl-lithium | Alkyllithium |
Fundamental Theoretical Aspects of the Carbon-Lithium Bond in Decyl Lithium
The nature of the carbon-lithium (C-Li) bond is a subject of ongoing study and is central to understanding the reactivity of organolithium compounds like decyl-lithium.
The C-Li bond is best described as a highly polar covalent bond with significant ionic character. wikipedia.orgechemi.com There is a considerable difference in electronegativity between carbon and lithium, leading to a substantial polarization of the bond. wikipedia.org While some theoretical models emphasize the ionic nature of the bond, treating organolithium compounds as aggregates of lithium cations and carbanions, experimental evidence and other computational studies suggest that covalent contributions cannot be ignored. osti.govacs.orge-bookshelf.de The existence of through-bond NMR coupling between carbon and lithium is often cited as evidence for a degree of covalency. echemi.comacs.org Therefore, the C-Li bond in decyl-lithium is considered to have both ionic and covalent characteristics, a blend that dictates its chemical behavior. shimizu-uofsc.net
The significant difference in electronegativity between carbon and lithium results in a highly polarized C-Li bond. wikipedia.orgmt.com The electron density is heavily skewed towards the carbon atom, giving it a partial negative charge (δ-) and the lithium atom a partial positive charge (δ+). echemi.comtaylorandfrancis.com This polarization makes the carbon atom in decyl-lithium a potent nucleophile and a strong base. wikipedia.orgmt.com The electron-rich carbon readily attacks electron-deficient centers in other molecules, leading to the formation of new chemical bonds. solubilityofthings.com The charge distribution in organolithium compounds is a key factor governing their reactivity and is influenced by factors such as the solvent and the aggregation state of the compound. mt.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4416-59-5 |
|---|---|
Molecular Formula |
C10H21Li |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
lithium;decane |
InChI |
InChI=1S/C10H21.Li/c1-3-5-7-9-10-8-6-4-2;/h1,3-10H2,2H3;/q-1;+1 |
InChI Key |
NPXKHZHVMYECIK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCCCCC[CH2-] |
Origin of Product |
United States |
Synthetic Methodologies for Decyl Lithium
Direct Lithiation Pathways for Alkyl Lithium Compounds
Direct lithiation involves the direct reaction of an organic halide with lithium metal. This approach is a fundamental method for the preparation of a variety of organolithium compounds.
Reaction of Alkyl Halides with Elemental Lithium
The reaction of an alkyl halide with elemental lithium is a common and industrially significant method for producing alkyllithium reagents. psgcas.ac.in This heterogeneous reaction involves the reduction of the alkyl halide by lithium metal, resulting in the formation of the organolithium compound and a lithium halide byproduct. psgcas.ac.innih.govwikipedia.org The general equation for this reaction is:
2 Li + R-X → R-Li + LiX
where R represents the alkyl group (in this case, decyl) and X is a halogen (typically chlorine or bromine). google.com
The reaction is thermodynamically driven by the formation of the crystalline lithium halide. nih.gov For the synthesis of decyl lithium, this would involve reacting a decyl halide, such as decyl chloride or decyl bromide, with lithium metal. The choice of solvent is crucial, with hydrocarbons like pentane (B18724) or hexane (B92381) being commonly employed. acs.org To enhance the reactivity of the lithium metal, it can be used in the form of a powder or dispersion, or as freshly prepared lithium dendrites, which have a significantly larger surface area. acs.orgchemrxiv.org
A variation of this method involves the use of a mixture of lithium and sodium metals. This approach selectively forms the organolithium compound, with sodium chloride precipitating as the byproduct, which can be economically advantageous as it avoids the consumption of the more expensive lithium to form the halide salt. google.com
Halogen-Lithium Exchange Reactions
Halogen-lithium exchange is another powerful method for the synthesis of organolithium compounds. psgcas.ac.innumberanalytics.com This reaction involves the treatment of an organic halide with a pre-existing organolithium reagent, typically an alkyllithium such as n-butyllithium or tert-butyllithium (B1211817). psgcas.ac.innih.govwikipedia.org The general scheme is as follows:
R-X + R'-Li → R-Li + R'-X
This method was independently discovered by Gilman and Wittig in the late 1930s. nih.govwikipedia.org The equilibrium of this reaction lies on the side of the more stable organolithium compound, meaning the lithium atom will preferentially bond to the organic group that can better stabilize a negative charge. nih.gov
For the preparation of decyl lithium, this would involve reacting a decyl halide with an alkyllithium reagent. The rate of exchange is generally fast, often proceeding at low temperatures, and follows the trend I > Br > Cl for the halogen. wikipedia.org This method is particularly useful for preparing organolithium reagents that might be difficult to synthesize via direct lithiation due to side reactions. psgcas.ac.in The choice of solvent and temperature can be critical to the success of the reaction, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether often being used at temperatures ranging from -78°C to ambient temperature. researchgate.net
Transmetalation and Metal-Hydrogen Exchange Approaches
Transmetalation is a process where a metal from an organometallic compound is exchanged for another metal. psgcas.ac.in Organolithium reagents can be prepared by reacting an organometallic compound with an alkyllithium. psgcas.ac.in This method is particularly useful for creating specific organolithium reagents that are not easily accessible through other routes. wikipedia.org For instance, reacting an organotin or organomercury compound with an alkyllithium can lead to the desired organolithium species. wikipedia.org
Metal-hydrogen exchange, also known as metalation, involves the deprotonation of a C-H bond by an organolithium reagent. psgcas.ac.inwikipedia.org This is a common method for generating new organolithium compounds, especially when a directing group is present on the substrate to guide the lithiation to a specific position. uwindsor.cabaranlab.orgwikipedia.org While highly useful for creating aryl and vinyl lithium reagents, its application for preparing simple alkyl lithium compounds like decyl lithium from the corresponding alkane is less common due to the high pKa of alkane C-H bonds.
Strategies for Preparation and Handling of Decyl Lithium for Academic Research
Due to their highly reactive and often pyrophoric nature, organolithium reagents like decyl lithium require careful handling under inert atmosphere conditions, using either nitrogen or argon gas. psgcas.ac.innumberanalytics.comprinceton.edu
Preparation and Storage:
Glassware should be thoroughly dried, often by flame-drying under vacuum and then purging with an inert gas, to remove any traces of moisture. princeton.edu
Reactions are typically conducted in anhydrous solvents.
Organolithium reagents are generally stored at low temperatures (below 10°C) to minimize degradation. psgcas.ac.in
Transfer Techniques:
Solutions of organolithium compounds are transferred using air-free techniques, such as with a syringe or a cannula, from a storage bottle to the reaction flask. princeton.edu
Reaction Quenching:
After the reaction is complete, the remaining reactive organolithium species must be quenched safely. This is typically done by slowly adding a proton source, such as an alcohol or a saturated aqueous solution of ammonium (B1175870) chloride.
Titration:
The exact concentration of commercially available or freshly prepared organolithium solutions can vary. Therefore, it is often necessary to determine the precise molarity by titration before use in a reaction. Common methods for titration include the use of a known concentration of a secondary alcohol with an indicator like 1,10-phenanthroline.
Below is a table summarizing the common synthetic methods for decyl lithium:
| Synthetic Method | General Reaction | Reactants | Key Features |
| Direct Lithiation | 2 Li + R-X → R-Li + LiX | Decyl halide (Cl, Br), Lithium metal | Industrially common, thermodynamically favorable. psgcas.ac.innih.gov |
| Halogen-Lithium Exchange | R-X + R'-Li → R-Li + R'-X | Decyl halide (I, Br, Cl), Alkyllithium (e.g., n-BuLi) | Fast reaction, often at low temperatures, equilibrium favors more stable organolithium. nih.govwikipedia.org |
| Transmetalation | R-M + R'-Li → R-Li + R'-M | Organodecyl compound (M=Sn, Hg), Alkyllithium | Useful for specific preparations not accessible by other routes. wikipedia.org |
Structural Characterization and Aggregation Phenomena of Decyl Lithium
Solution-Phase Aggregation of Organolithium Species
Organolithium compounds are known to form aggregates in solution, a phenomenon driven by the electron-deficient nature of the carbon-lithium bond. researchgate.net This aggregation significantly influences their reactivity.
Monomeric, Dimeric, and Oligomeric Structural Motifs
In hydrocarbon solvents, alkyllithiums such as decyllithium are expected to exist predominantly as oligomeric species. The degree of aggregation is a dynamic equilibrium involving monomers, dimers, and higher-order structures like tetramers and hexamers. For instance, n-butyllithium, a shorter-chain analogue, is primarily a hexamer in hydrocarbon solvents. researchgate.net The aggregation number, which is the average number of monomeric units in a micellar aggregate, is a key parameter in understanding these systems. wikipedia.org The formation of these aggregates is a strategy to stabilize the electron-deficient lithium centers.
The general equilibrium for organolithium aggregation can be represented as: (RLi)n ⇌ nRLi
The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. google.com While specific aggregation numbers for decyllithium in various solvents are not extensively documented in readily available literature, the behavior of other long-chain alkyllithiums suggests that it would also form oligomeric clusters.
Influence of Solvent Coordination on Aggregation Equilibria
The nature of the solvent plays a critical role in modulating the aggregation state of organolithium reagents. researchgate.net Non-polar hydrocarbon solvents, such as hexane (B92381) and toluene, promote the formation of higher aggregates due to their inability to coordinate with the lithium centers.
In contrast, polar, coordinating solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can break down these oligomers into smaller, more reactive species, such as dimers and monomers. This deaggregation occurs through the coordination of the solvent's lone pair of electrons to the lithium atoms, which stabilizes the monomeric and dimeric forms. For example, studies on other organolithium compounds have shown that the addition of a polar additive can shift the equilibrium towards the monomeric species. justia.com While a detailed study on decyllithium was noted in mixtures of diethyl ether and cyclic ethers, the primary focus was on the rate of ether cleavage rather than a detailed structural elucidation of the aggregation states. researchgate.net
Solid-State Structural Investigations
The determination of the solid-state structure of organolithium compounds through techniques like X-ray crystallography provides invaluable insights into their bonding and aggregation. These structures often reveal complex arrangements of lithium and carbon atoms. For many simple alkyllithiums, the solid-state structures consist of tetrameric or hexameric clusters. researchgate.net
Spectroscopic Techniques for Structural Elucidation
A variety of spectroscopic techniques are instrumental in probing the structure and dynamics of organolithium aggregates in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁶Li, ¹³C)
NMR spectroscopy is a powerful tool for studying organolithium compounds. Both ⁶Li and ⁷Li isotopes are NMR active, though ⁶Li, despite its lower natural abundance and sensitivity, is often preferred for structural studies due to its smaller quadrupole moment, which results in sharper signals. huji.ac.ilnorthwestern.edu The chemical shift in lithium NMR can provide information about the electronic environment of the lithium nucleus and can distinguish between different aggregation states. youtube.com
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shift of the carbon atom bonded to lithium is particularly sensitive to the nature of the C-Li bond and the aggregation state. While general ¹³C NMR spectral data for various compounds can be predicted or found in databases, thieme-connect.deresearchgate.netnmrdb.org specific, detailed ¹³C NMR studies on decyllithium aggregates are not widely reported.
Table 1: General NMR Properties of Lithium Isotopes huji.ac.ilnorthwestern.edu
| Isotope | Spin (I) | Natural Abundance (%) | Quadrupole Moment (Q/fm²) | Relative Sensitivity |
| ⁶Li | 1 | 7.59 | -0.082 | 0.0085 |
| ⁷Li | 3/2 | 92.41 | -4.01 | 0.29 |
This table presents general properties of lithium isotopes relevant to NMR spectroscopy and is not specific to decyllithium.
Vibrational Spectroscopy (e.g., Infrared)
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. libretexts.orgwikipedia.org The C-Li stretching and bending vibrations in organolithium compounds are sensitive to the degree of aggregation and the coordination environment of the lithium atom. Changes in the IR spectrum upon addition of a coordinating solvent can provide evidence for the deaggregation of oligomers. epo.org FTIR (Fourier Transform Infrared) spectroscopy is a common method for obtaining such data. rtilab.com While IR spectroscopy has been used to confirm the presence of certain functional groups in reactions involving decyllithium, epo.org a detailed vibrational analysis of decyllithium itself is not extensively covered in the available literature.
Reactivity Profiles and Mechanistic Investigations of Decyl Lithium
Decyl Lithium as a Strong Brønsted Base (Metalation Reactions)
Organolithium reagents are exceptionally strong bases capable of deprotonating a vast range of organic compounds, a process known as metalation or lithiation. nih.govwikipedia.org This acid-base reaction involves the replacement of a hydrogen atom, typically one with some degree of acidity, with a lithium atom. mt.com The driving force for this reaction is the formation of a more stable, less basic alkane (decane, in this case) from the highly basic decyllithium. The basicity of alkyllithiums generally surpasses that of other common bases like lithium amides (e.g., LDA) and Grignard reagents. wikipedia.org
Decyllithium, like other alkyllithiums such as the more commonly used n-butyllithium, is a sufficiently strong base to deprotonate substrates that are considered very weak acids. nih.gov This includes terminal alkynes, alcohols, amines, and hydrocarbons with activated C-H bonds, such as those adjacent to carbonyl groups, nitro groups, or aromatic rings. wikipedia.orgmt.com The reaction effectively converts the substrate into its corresponding lithium salt, which can then be used as a nucleophile in subsequent reactions.
While specific research detailing the use of decyllithium for deprotonating various acidic substrates is not extensively documented, its reactivity is expected to be analogous to other primary alkyllithiums. The general principle is that any substrate with a pKa lower than that of the conjugate acid of the organolithium (in this case, decane, with a pKa of ~50) is a candidate for deprotonation.
Table 1: Representative pKa Values of Substrates Susceptible to Deprotonation by Alkyllithiums
| Substrate Class | Example Compound | Approximate pKa | Resulting Lithiated Species |
| Terminal Alkyne | Phenylacetylene | 25 | Phenylalkynyl lithium |
| Ketone (α-proton) | Acetone | 20 | Lithium enolate of acetone |
| Ester (α-proton) | Ethyl acetate | 25 | Lithium enolate of ethyl acetate |
| Aromatic Hydrocarbon | Fluorene | 23 | Fluorenyl lithium |
| Alcohol | Ethanol | 16 | Lithium ethoxide |
This table illustrates the types of acidic protons that are readily abstracted by strong alkyllithium bases. The pKa values are approximate and can vary with the solvent.
The deprotonation of unsymmetrically substituted ketones or esters with a strong base can lead to the formation of regioisomeric and stereoisomeric enolates. wikipedia.org The choice of base, solvent, and temperature can influence the stereochemical outcome (E vs. Z enolate). Strong, non-nucleophilic, and sterically hindered bases like lithium diisopropylamide (LDA) are frequently used to achieve kinetic control, leading to the less substituted enolate. wikipedia.org Alkyllithiums, being less hindered, can sometimes provide different selectivity. Although specific studies on decyllithium-mediated stereoselective enolate formation are scarce, the principles governing this transformation are well-established for other alkyllithium reagents. The geometry of the resulting enolate is crucial in stereocontrolled C-C bond-forming reactions like the aldol (B89426) addition.
Asymmetric metalation involves the enantioselective deprotonation of a prochiral substrate using a complex of an organolithium reagent and a chiral ligand. The most widely used ligand for this purpose is (-)-sparteine. This technique allows for the creation of configurationally stable, non-racemic organolithium species that can then react with electrophiles to yield enantiomerically enriched products. nih.gov This methodology has been applied to various substrates, including carbamates and ferrocenes. While this is a powerful tool in asymmetric synthesis, there are no specific documented examples in the reviewed literature of decyllithium being used in conjunction with a chiral ligand for asymmetric metalation or chiral induction.
Stereoselective Enolate Formation
Decyl Lithium as a Potent Nucleophile (Addition Reactions)
The highly polarized C-Li bond in decyllithium makes the decyl group an excellent carbon-based nucleophile. mt.com This allows it to readily attack electron-deficient centers, most notably the carbon atom of carbonyl groups, in nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com These reactions are fundamental for constructing larger molecules and creating new carbon-carbon bonds. mt.com
Decyllithium readily adds to the electrophilic carbon of aldehydes, ketones, and esters. wikipedia.orgmasterorganicchemistry.com The reaction with aldehydes and ketones results in the formation of a lithium alkoxide intermediate, which upon aqueous workup yields the corresponding secondary or tertiary alcohol, respectively. The addition to esters or acid chlorides initially forms a ketone, which can then be attacked by a second equivalent of the organolithium to produce a tertiary alcohol. Specific examples from the literature demonstrate the utility of decyllithium in this capacity.
In one synthetic study, n-decyllithium was added to levoglucosenone, an enone derived from cellulose, to produce addition products. umt.edu Another example involves the reaction of n-decyllithium with γ-butyrolactone (a cyclic ester), which opens the ring to furnish a 1,4-hydroxyketone. researchgate.net Furthermore, decyllithium has been used to prepare lithium di(n-decyl)cuprate, a Gilman reagent, which then undergoes a conjugate addition reaction. tandfonline.com It has also been used in a copper(I) cyanide-mediated coupling with an acid chloride to generate a ketone. mpg.de
Table 2: Documented Nucleophilic Addition Reactions Involving Decyl Lithium
| Substrate | Reagent(s) | Solvent(s) | Product Type | Yield | Reference |
| Levoglucosenone | n-Decyllithium | Tetrahydrofuran (B95107) (THF) | 1,2- and 1,4-addition products | Not specified | umt.edu |
| γ-Butyrolactone | n-Decyllithium | Not specified | 1,4-Hydroxyketone | Not specified | researchgate.net |
| 2,5-Dibromobenzoyl chloride | Decyllithium, Copper(I) cyanide | Not specified | 2',5'-Dibromo-undecylphenone | 70% | mpg.de |
| Triflate of an epoxy alcohol | Lithium di(n-decyl)cuprate (from Decyllithium and CuI) | Diethyl ether (Et₂O) | Alkylated epoxy alcohol | 65% (over 2 steps) | tandfonline.com |
Carbolithiation is the nucleophilic addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.govresearchgate.net This reaction forms a new C-C bond and a new, more substituted organolithium species, which can be trapped with an electrophile. nih.gov The reaction can proceed in either an inter- or intramolecular fashion and is a powerful method for the synthesis of complex molecules. nih.govresearchgate.net The success of intermolecular carbolithiation often depends on the nature of the alkene (e.g., strained or activated) and the organolithium reagent. While carbolithiation is a known reaction class for organolithiums, particularly with reagents like n-butyllithium and tert-butyllithium (B1211817), specific examples of decyllithium participating in carbolithiation reactions are not prominent in the surveyed scientific literature.
SN2-Type Alkylations and Substitutions
Decyllithium, acting as a potent nucleophile, engages in bimolecular nucleophilic substitution (SN2) reactions with suitable electrophiles, most notably alkyl halides. This reaction pathway involves a concerted mechanism where the nucleophilic carbon of decyllithium attacks the electrophilic carbon of the substrate, leading to the simultaneous displacement of a leaving group. masterorganicchemistry.com The process occurs via a "backside attack," which results in the inversion of configuration at the electrophilic carbon if it is a stereocenter. masterorganicchemistry.com
A characteristic example of an SN2-type alkylation involving decyllithium is its reaction with decyl bromide. This transformation, a form of Wurtz-Fittig coupling, results in the formation of eicosane (B133393) through the creation of a new carbon-carbon bond. Research has shown that the reaction between decyllithium and decyl bromide can proceed with high efficiency. In one study, combining equimolar amounts of decyllithium and decyl bromide yielded the coupled product in 75% yield. acs.org This demonstrates the utility of decyllithium as an effective alkylating agent for synthesizing long-chain alkanes.
Table 1: SN2 Alkylation of Decyl Bromide with Decyllithium
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| Decyllithium (0.025 mol) | Decyl Bromide (0.025 mol) | Eicosane | 75% | acs.org |
Transmetalation and Lithium-Halogen Exchange Reactions
Decyllithium can undergo transmetalation, a fundamental process in organometallic chemistry where a metal is exchanged for another. This is particularly common in reactions with salts of less electropositive metals like copper, zinc, or tin. For instance, decyllithium can be used in copper-catalyzed coupling reactions, which proceed via a transmetalation step. The reaction of decyllithium with a copper(I) salt, such as copper(I) cyanide, generates a lithium decylcuprate. This cuprate (B13416276) is a softer, less basic, and more selective nucleophile than the original alkyllithium, making it suitable for reactions like conjugate additions and specific cross-coupling reactions. acs.orgrsc.org
Additionally, decyllithium is capable of participating in lithium-halogen exchange reactions. This is an equilibrium process where the lithium atom of an organolithium compound swaps with a halogen atom (typically bromine or iodine) on another organic molecule. mt.com The equilibrium generally favors the formation of the more stable organolithium species, which is the one where the negative charge resides on the carbon atom best able to stabilize it. mt.com While specific studies detailing this exchange with decyllithium are not prominent, as a primary alkyllithium, it would be expected to react with aryl or vinyl halides to generate new organolithium reagents, a process driven by the greater stability of the resulting aryllithium or vinyllithium (B1195746) species. mt.com The mechanism is believed to proceed through a short-lived "ate-complex" intermediate. mt.com
Kinetic and Mechanistic Studies of Decyl Lithium Reactivity
The reactivity of decyllithium is intricately linked to its aggregation state and the reaction conditions. Understanding the kinetics and mechanisms provides insight into controlling its chemical behavior.
The rate of reactions involving decyllithium is dependent on several factors, including the concentration of reactants, temperature, and the solvent system used. google.com The reaction order, which describes how the rate is affected by the concentration of each reactant, is determined experimentally. For organolithium reagents, kinetic orders can be complex due to the involvement of aggregates in the reaction mechanism. acs.org Reactions may exhibit simple first-order kinetics with respect to a substrate, but the order with respect to the alkyllithium can be fractional, reflecting the complex equilibrium between different aggregation states (e.g., dimers, tetramers) and their relative reactivities. acs.orgacs.org While specific rate constants for decyllithium reactions are not widely documented, the principles governing its kinetics are shared with other long-chain alkyllithiums like n-butyllithium. acs.orgresearchgate.net
Deaggregation: The dissociation of large, less reactive aggregates (e.g., tetramers) into smaller, more reactive species (e.g., dimers or monomers) can be the rate-limiting step. researchgate.net This is often the case in non-coordinating hydrocarbon solvents.
Reaction with Substrate: In other cases, particularly when deaggregation is fast (for example, in the presence of coordinating solvents), the subsequent nucleophilic attack on the substrate becomes rate-limiting. acs.org
Like other alkyllithiums, decyllithium exists as aggregates in solution, with the degree of aggregation depending on the solvent, concentration, and temperature. osi.lv In non-polar hydrocarbon solvents, alkyllithiums typically form tetrameric or hexameric clusters. wikipedia.org In coordinating solvents like ethers, these are broken down into smaller aggregates, such as dimers, or even solvated monomers. osi.lv
The aggregation state is not merely a physical curiosity; it directly influences the reactivity and selectivity of the reagent. acs.org Different aggregates can have different reactivities and may lead to different products. Recent studies have demonstrated that the choice of alkyllithium reagent, which determines the predominant aggregation state (e.g., tetramer for methyllithium (B1224462) vs. dimer for sec-butyllithium), can control the regioselectivity of pyridine (B92270) alkylation. acs.org This indicates that the specific structure of the decyllithium aggregate present in solution is a critical factor in determining the outcome of a reaction.
The reactivity of decyllithium can be significantly modified by the addition of external agents, such as co-solvents or coordinating additives. osi.lv These additives function by breaking down the organolithium aggregates and/or increasing the polarity of the reaction medium.
Coordinating Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether coordinate to the lithium cation, breaking down large aggregates into smaller, more reactive ones. researchgate.netosi.lv This solvation increases the nucleophilicity of the alkyl group, leading to a dramatic increase in reaction rates compared to reactions in hydrocarbon solvents alone.
Chelating Additives: Stronger coordinating agents, particularly chelating diamines like N,N,N′,N′-tetramethylethylenediamine (TMEDA), are highly effective at deaggregating alkyllithiums. mt.comosi.lv TMEDA chelates the lithium ion, forming a stable monomeric complex that is significantly more reactive than the parent aggregates. osi.lv This enhanced reactivity allows for reactions to occur under milder conditions or enables reactions that are otherwise too slow. mt.com
Table 2: Effect of Common Additives on Decyllithium Reactivity
| Additive/Co-solvent | Primary Role | Effect on Reactivity | Mechanism |
|---|---|---|---|
| Tetrahydrofuran (THF) | Coordinating Solvent | Increases Rate | Breaks down large aggregates into smaller, solvated, more reactive species. researchgate.netosi.lv |
| Diethyl Ether (Et₂O) | Coordinating Solvent | Increases Rate | Similar to THF, but generally a weaker coordinator, resulting in a less dramatic rate enhancement. researchgate.net |
| TMEDA | Chelating Additive | Strongly Increases Rate | Chelates Li⁺ to form highly reactive monomeric species by breaking down all aggregates. osi.lv |
Applications of Decyl Lithium in Contemporary Organic Synthesis
Initiation of Anionic Polymerization
Anionic polymerization is a chain-growth polymerization method that proceeds via a carbanionic active center. Alkyllithium compounds, including decyl-lithium, are frequently employed as initiators for this process. libretexts.org The initiation step involves the addition of the alkyllithium across a monomer's double bond, creating a new, larger carbanionic species that continues to propagate by adding more monomer units. This method provides excellent control over the polymer's molecular weight, dispersity, and microstructure. libretexts.org
Decyl-lithium is an effective initiator for the anionic polymerization of conjugated diene monomers, such as 1,3-butadiene (B125203) and isoprene. mpg.denumberanalytics.com These polymerizations are typically conducted in non-polar hydrocarbon solvents. The initiation reaction generates a growing polymer chain with an active anionic end, which continues to react with available monomers. numberanalytics.com This "living" nature of anionic polymerization allows for the synthesis of well-defined polymers and block copolymers by the sequential addition of different monomers. libretexts.orgnumberanalytics.com Organolithium compounds like n-decyllithium are preferred initiators because they are soluble in the hydrocarbon media used for these reactions and are highly reactive. uni-muenchen.de
The properties of polydiene elastomers, such as polybutadiene (B167195), are heavily dependent on their microstructure, which includes the relative proportions of cis-1,4, trans-1,4, and 1,2-vinyl units. uni-muenchen.delibretexts.org The choice of initiator and catalyst system is critical for controlling this microstructure. libretexts.org When alkyllithium initiators like decyl-lithium are used alone in hydrocarbon solvents, they typically produce polydienes with a high content of 1,4-addition products. uni-muenchen.dethieme-connect.de
However, achieving high selectivity for a specific isomer, such as cis-1,4-polybutadiene, often requires more complex catalyst systems. libretexts.orglibretexts.org For instance, high cis-1,4 selectivity, which imparts excellent abrasion resistance and low glass transition temperature to rubbers, is often achieved using transition metal catalysts, such as those based on neodymium, in combination with an alkyllithium or other organometallic compounds. libretexts.orgmasterorganicchemistry.com Conversely, different catalyst combinations, such as a barium alkoxide/alkyllithium/tri-alkylaluminum system, can be used to produce polybutadiene with a high percentage of trans-1,4 units. uni-muenchen.de
| Initiator / Catalyst System | Primary Microstructure | Reference |
|---|---|---|
| Alkyllithium (e.g., Decyl-lithium) in hydrocarbon solvent | High 1,4-addition (mixture of cis and trans) | uni-muenchen.dethieme-connect.de |
| Neodymium-based catalyst + Alkyllithium | High cis-1,4 selectivity (>97%) | libretexts.orgmasterorganicchemistry.com |
| Barium alkoxide + Alkyllithium + Trialkylaluminum | High trans-1,4 selectivity (~90%) | uni-muenchen.de |
| Alkyllithium + Polar modifier (e.g., TMEDA) | High 1,2-vinyl content | thieme-connect.de |
In many advanced polymerization systems, decyl-lithium functions not just as a simple initiator but as a crucial catalyst modifier or component of a multi-metallic catalyst system. The addition of an alkyllithium can influence the activity and selectivity of the primary transition metal catalyst. For example, in catalyst systems for ethylene (B1197577) polymerization, the introduction of lithium ions can interact with the nickel catalyst center, making it more electrophilic and increasing its activity. uwindsor.ca In the polymerization of conjugated dienes, alkyllithiums are essential components of Ziegler-Natta type and other coordination catalysts, working alongside compounds of metals like titanium, cobalt, nickel, or neodymium to achieve high stereoselectivity. libretexts.orgnih.gov The precise role of the alkyllithium in these systems can be complex, involving the alkylation of the transition metal center to generate the active catalytic species.
Control of Polymer Microstructure (e.g., cis-1,4 selectivity)
Carbon-Carbon Bond Formation Methodologies
The highly nucleophilic nature of the decyl group in decyl-lithium makes it an excellent reagent for forming new carbon-carbon bonds, a cornerstone of organic synthesis. acs.org
Decyl-lithium and decylmagnesium halides (Grignard reagents) are two distinct classes of powerful organometallic reagents. acs.orgnih.gov They are typically prepared independently, by reacting a decyl halide with lithium metal or magnesium metal, respectively. acs.orgnih.gov
However, an organolithium reagent can be converted into the corresponding organomagnesium reagent through a process called transmetalation. wikipedia.org This involves the reaction of the organolithium compound with a magnesium salt, typically a magnesium halide like magnesium bromide (MgBr₂). An equilibrium is established where the organic group is transferred from lithium to magnesium.
R-Li + MgX₂ ⇌ R-MgX + LiX
While not the standard industrial method for producing Grignard reagents, this transmetalation can be useful in specific synthetic contexts, for example, when the precursor organolithium is more readily accessible or when a mixture of reagents is desired to influence reactivity.
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. organic-chemistry.org While highly reactive organolithium compounds like decyl-lithium are often too reactive to be used directly in these catalytic cycles (which can lead to side reactions), they are excellent precursors for generating the less reactive organometallic reagents required for these transformations. illinois.edu
A common and effective strategy is the in situ transmetalation of decyl-lithium to a more tolerant organometallic species, such as an organozinc or organoboron compound. illinois.edu For instance, reacting decyl-lithium with zinc chloride (ZnCl₂) generates decylzinc chloride, which can then readily participate in a palladium-catalyzed Negishi coupling with an aryl or vinyl halide. numberanalytics.com Similarly, reaction with a trialkyl borate (B1201080) followed by hydrolysis can produce a decylboronic acid derivative for use in Suzuki-Miyaura coupling. libretexts.org This two-step, one-pot procedure leverages the high reactivity of the organolithium for its initial formation while taming its reactivity for the subsequent catalytic coupling step. uni-muenchen.de Notably, the lithium halide byproduct (e.g., LiCl) formed during transmetalation can have a beneficial effect, promoting the catalytic cycle by forming more reactive "ate" complexes with the palladium center.
| Step | Reaction | Description | Named Reaction |
|---|---|---|---|
| 1. Transmetalation | Decyl-Li + ZnCl₂ → Decyl-ZnCl + LiCl | Generation of a less reactive organozinc reagent. | N/A |
| 2. Cross-Coupling | Decyl-ZnCl + R-X --(Pd catalyst)--> Decyl-R | Formation of a new C-C bond with an organic halide (R-X). | Negishi Coupling |
| 1. Transmetalation | Decyl-Li + B(OR')₃ → [Decyl-B(OR')₃]Li | Generation of a boronate intermediate. | N/A |
| 2. Cross-Coupling | [Decyl-B(OR')₃]Li + R-X --(Pd catalyst, Base)--> Decyl-R | Formation of a new C-C bond with an organic halide (R-X). | Suzuki-Miyaura Coupling libretexts.org |
Generation of Grignard Reagents
Synthesis of Organosilicon Compounds
Decyl lithium is a potent nucleophilic reagent for the formation of carbon-silicon (C-Si) bonds, a fundamental transformation in the synthesis of organosilicon compounds. Organosilanes are valued for their unique chemical and physical properties and serve as versatile intermediates in organic chemistry. The primary route for introducing a decyl group onto a silicon atom involves the reaction of decyl lithium with a suitable silicon electrophile, typically a chlorosilane.
The general reaction mechanism involves the nucleophilic attack of the carbanionic center of decyl lithium at the electrophilic silicon atom of a chlorosilane, leading to the displacement of a chloride ion and the formation of a stable C-Si bond. The stoichiometry of the reaction can be controlled to achieve the desired degree of substitution on the silicon center. For instance, reacting decyl lithium with silicon tetrachloride (SiCl₄) can yield a mixture of decyltrichlorosilane, didecyldichlorosilane, tridecylchlorosilane, and tetradecylsilane, depending on the molar ratios of the reactants.
A common laboratory and industrial approach involves the reaction of an alkyllithium compound with various silanes. gelest.com While complete substitution is often favored, careful selection of solvents and reaction conditions can isolate less substituted products. gelest.com For example, the synthesis of decyldimethylsilane can be achieved through the reaction of dichlorodimethylsilane (B41323) with a decyl nucleophile, such as a Grignard reagent (decyl magnesium bromide), which functions similarly to decyl lithium. vulcanchem.com
Another synthetic strategy involves the reaction of silyl (B83357) lithium reagents with unactivated alkyl halides. chemistryviews.org This transition-metal-free method allows for the formation of tetraorganosilanes from commercially available chlorosilanes. chemistryviews.org In this context, a reagent like decyl chloride could be coupled with a silyl lithium species to furnish the corresponding decylsilane. These reactions often proceed in moderate to very good yields under mild conditions. chemistryviews.org
Table 1: Synthesis of Alkylsilanes using Organometallic Reagents
| Silicon Precursor | Alkyl Reagent | Product | Key Findings | Reference |
|---|---|---|---|---|
| Dichlorodimethylsilane | Decyl Magnesium Bromide* | Decyldimethylsilane | Yields can exceed 85% under inert conditions. This Grignard-based method is analogous to reactions using decyl lithium. | vulcanchem.com |
| Generic Chlorosilane | Silyl Lithium | Tetraorganosilane | This method is transition-metal-free and proceeds under mild conditions with moderate to good yields. | chemistryviews.org |
| Silane (SiH₄) | Generic Alkyllithium | Alkylsilanes | Complete substitution is generally favored, but product distribution can be controlled by solvent choice. | gelest.com |
*Note: Decyl magnesium bromide is a Grignard reagent, which exhibits reactivity comparable to decyl lithium in this context.
Decyl Lithium in Chiral Synthesis and Stereoselective Transformations
The application of decyl lithium extends into the sophisticated realm of asymmetric synthesis, where the goal is the selective formation of one stereoisomer over others. uwindsor.ca In these transformations, decyl lithium can act as a potent nucleophile whose addition to a prochiral substrate is guided by a chiral influence, such as a chiral auxiliary, catalyst, or ligand. This controlled addition allows for the creation of new stereogenic centers with a high degree of enantiomeric or diastereomeric purity.
A prominent strategy in asymmetric synthesis involves the use of chiral lithium amides. bham.ac.uk These reagents can act as non-covalent, "traceless" chiral auxiliaries that form well-defined aggregates with reactive intermediates like lithium enolates. nih.gov Within this chiral environment, the subsequent reaction, such as alkylation or addition, proceeds stereoselectively. bham.ac.uknih.gov For example, a chiral lithium amide can deprotonate a prochiral ketone to generate a prochiral enolate, which then reacts with an electrophile. The chiral amide complex directs the approach of the electrophile, leading to an enantiomerically enriched product. bham.ac.uk
Decyl lithium is particularly relevant in stereoselective addition reactions to carbonyl compounds and their derivatives. For instance, the conjugate addition of organometallic reagents to α,β-unsaturated systems is a powerful method for C-C bond formation. When these reactions are mediated by a chiral catalyst, the incoming nucleophile, such as the decyl group from decyl lithium (often as part of a lithium organocuprate), adds to the substrate with a high degree of facial selectivity. rsc.org This results in the formation of a new chiral center with a predictable configuration.
Research into stereoselective transformations has demonstrated that the choice of Lewis acid and reaction conditions can significantly influence the stereochemical outcome. acs.org While specific documented examples detailing decyl lithium in these highly specialized chiral systems are sparse, the principles established with other alkyllithium reagents are directly applicable. The addition of a decyl nucleophile to a prochiral imine bearing a chiral sulfinyl group, for example, would be expected to proceed with high diastereoselectivity, guided by the existing stereocenter on the nitrogen atom.
The synthesis of chiral silicon-containing molecules is another area where decyl lithium could be applied. chemistryviews.org The creation of silicon-stereogenic centers can be achieved through enantioselective transformations. chemrxiv.org A strategy could involve the stereospecific reaction of a chiral silyl nucleophile, which can be generated from chiral silylboranes, with an electrophile like decyl bromide. chemrxiv.org Alternatively, the enantioselective addition of decyl lithium to a prochiral acylsilane, mediated by a chiral ligand, would yield a chiral α-hydroxysilane.
Table 2: Principles of Stereoselective Transformations Involving Alkyllithium Reagents
| Reaction Type | Chiral Influence | Role of Alkyllithium (e.g., Decyl Lithium) | Typical Outcome | Reference |
|---|---|---|---|---|
| Enolate Alkylation | Chiral Lithium Amide | Acts as a precursor to the lithium enolate. | Enantioselective formation of tetrasubstituted carbon centers. | nih.gov |
| Conjugate Addition | Chiral Ligand (e.g., with Cu) | Source of the nucleophilic alkyl group in a lithium organocuprate. | Diastereoselective or enantioselective formation of a new C-C bond. | rsc.org |
| Addition to Carbonyls | Chiral Auxiliary on Substrate | Nucleophilic addition to the carbonyl carbon. | Formation of a new stereocenter with high diastereoselectivity. | |
| Desymmetrization | Chiral Lithium Amide Base | Not directly involved in deprotonation, but a potential subsequent electrophile or nucleophile. | Enantioselective deprotonation of a prochiral substrate. | bham.ac.ukbeilstein-journals.org |
Theoretical and Computational Chemistry Approaches to Decyl Lithium Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of the carbon-lithium (C-Li) bond in decyl lithium. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of computational cost and accuracy. conicet.gov.ar For organolithium systems, DFT can predict key properties such as molecular geometry, bond lengths, bond angles, and the distribution of electron density. The choice of the functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP and range-separated functionals like ωB97X-V often employed for organometallic systems. conicet.gov.argoogle.com
A primary focus of these calculations is the highly polar and covalent character of the C-Li bond. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, revealing a significant partial positive charge on the lithium atom and a corresponding negative charge on the alpha-carbon of the decyl group. This charge separation is key to the nucleophilic nature of the compound.
Table 1: Representative Quantum Chemical Data for a Monomeric Decyl Lithium Molecule (Note: The following data is illustrative and represents typical values expected from DFT calculations on a simple alkyllithium like decyl lithium in the gas phase. Actual values would require specific computation.)
| Parameter | Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| C-Li Bond Length | ~2.05 Å | B3LYP/6-311+G(d,p) |
| NBO Charge on Li | +0.85 e | B3LYP/6-311+G(d,p) |
| NBO Charge on Cα | -0.95 e | B3LYP/6-311+G(d,p) |
| Dipole Moment | ~6.0 D | B3LYP/6-311+G(d,p) |
Computational Prediction of Reactivity, Selectivity, and Reaction Energetics
Computational chemistry is a powerful tool for predicting the reactivity of decyl lithium in various chemical transformations. By calculating the potential energy surface of a reaction, chemists can identify transition states and determine activation energies, which are directly related to reaction rates.
For instance, in a reaction such as the metalation of an aromatic compound by decyl lithium, computational models can be used to:
Predict Regioselectivity: By comparing the activation energies for the abstraction of different protons on the substrate, the most likely site of reaction can be predicted.
Determine Reaction Energetics: Calculation of the enthalpy and Gibbs free energy of reaction (ΔH and ΔG) indicates whether a reaction is thermodynamically favorable.
Elucidate Mechanisms: Theoretical studies can distinguish between different possible reaction pathways, such as a concerted mechanism versus a stepwise mechanism.
These calculations often require sophisticated models that include the aggregated nature of the organolithium reagent and the coordinating solvent molecules, as these factors profoundly impact reactivity.
Table 3: Hypothetical Reaction Energetics for the Metalation of Benzene with a Decyl Lithium Dimer (Note: This data is for illustrative purposes to show how computational methods can predict reaction energetics. Values are hypothetical.)
| Parameter | Calculated Value (kcal/mol) | Level of Theory |
|---|---|---|
| Activation Energy (ΔG‡) | +22.5 | DFT (M06-2X)/def2-TZVP |
| Reaction Free Energy (ΔGrxn) | -5.8 | DFT (M06-2X)/def2-TZVP |
Correlation of Theoretical Models with Experimental Observations
The ultimate validation of any computational model lies in its ability to reproduce and explain experimental observations. For decyl lithium systems, theoretical findings would be correlated with experimental data from techniques such as:
NMR Spectroscopy: Calculated NMR chemical shifts for lithium and carbon atoms in different aggregation states can be compared with experimental spectra to identify the species present in solution.
X-ray Crystallography: The geometries of decyl lithium aggregates predicted by quantum chemical calculations can be compared to solid-state structures determined by X-ray diffraction, if suitable crystals can be obtained.
Reaction Kinetics: Calculated activation energies can be used to predict reaction rate constants via transition state theory, which can then be compared with experimentally measured rates.
A strong correlation between theoretical predictions and experimental results provides confidence in the computational model, allowing it to be used for predicting the behavior of decyl lithium in new, unstudied reactions. Discrepancies, on the other hand, can point to deficiencies in the theoretical model or suggest new avenues for experimental investigation. conicet.gov.ar
Advanced Methodologies for Decyl Lithium Research
In-Situ Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., In-Situ IR, In-Situ NMR)
Given that organolithium reactions are often rapid, exothermic, and conducted at cryogenic temperatures, in-situ (in the reaction mixture) spectroscopic methods are indispensable for safely gathering real-time data. mt.comrsc.org
In-Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving decyl lithium. mt.comrsc.org By inserting a fiber-optic probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked continuously without disturbing the system. mt.comrsc.org This technique is particularly useful for:
Kinetic Analysis: Determining reaction rates by monitoring the disappearance of reactant peaks (e.g., the C-Br stretch of an alkyl bromide precursor) and the appearance of product peaks.
Intermediate Detection: Identifying transient intermediates that may not be observable by conventional offline sampling and analysis. researchgate.net
Process Optimization: Allowing for precise control over reaction endpoints and preventing the formation of byproducts by monitoring the reaction in real-time. mt.commt.com
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for studying the structure and dynamics of organolithium compounds in solution. researchgate.net While standard NMR is an offline technique, specialized flow-NMR setups and rapid-injection NMR (RINMR) allow for real-time monitoring of reactions. researchgate.netrsc.org
Key applications for decyl lithium research include:
Aggregation State Analysis: Alkyllithiums, including decyl lithium, exist as aggregates (dimers, tetramers, hexamers) in solution, and the degree of aggregation profoundly affects their reactivity. nih.govwikipedia.org Multinuclear NMR experiments, particularly involving ⁶Li and ¹³C, can distinguish between these different aggregate structures. nih.govscielo.br Diffusion-Ordered Spectroscopy (DOSY) is also used to determine the size of these aggregates in solution. researchgate.netrsc.org
Reaction Mechanism Studies: In-situ NMR can track the conversion of starting materials to products and identify key intermediates, providing critical insight into reaction mechanisms. researchgate.netd-nb.info For example, it can be used to follow the metalation of a substrate by decyl lithium or the subsequent reaction of the newly formed lithium species.
Table 1: Representative ⁶Li NMR Chemical Shifts for Alkyllithium Aggregates in THF Solution. This table illustrates typical chemical shifts for different aggregation states of alkyllithium reagents. The exact shifts for decyl lithium would be determined experimentally but are expected to follow similar trends.
| Aggregate Type | Example Alkyllithium | Typical ⁶Li Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Dimer | Cyclopropyllithium-LiBr | ~0.85 | researchgate.net |
| Tetramer | Methyllithium (B1224462) | ~1.6 - 2.0 (Varies with solvent) | nih.gov |
| Mixed Tetramer | Cyclopropyllithium-(LiBr)₂ | ~0.26 | researchgate.net |
| Monomer (Solvated) | PMDTA-solvated 2-lithiothiophene | ~0.6 | researchgate.net |
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. nih.gov For organolithium compounds like decyl lithium, this technique provides unambiguous proof of their aggregation state and coordination with solvent molecules or other ligands. uni-due.deresearchgate.net
Due to their high reactivity, growing single crystals of alkyllithiums suitable for X-ray analysis is challenging and must be performed under strictly inert conditions at low temperatures. nih.govxtallography.ca The resulting structures typically reveal oligomeric arrangements, such as:
Hexamers: For uncomplexed, linear alkyllithiums like n-butyllithium in the solid state. nih.gov
Tetramers: Often with a distorted "cubane" geometry, especially for bulkier alkyllithiums or in the presence of some coordinating solvents like diethyl ether. wikipedia.orgresearchgate.net
Dimers and Monomers: These are common when strong chelating ligands, such as tetramethylethylenediamine (TMEDA) or pentamethyldiethylenetriamine (PMDTA), are present, which break down the larger aggregates. nih.govwikipedia.org
While a crystal structure for decyl lithium is not prominently published, it is expected to form similar aggregates. The long decyl chains would likely influence the crystal packing, potentially leading to significant disorder that can complicate structural refinement. xtallography.ca
Table 2: Representative Structural Data for Alkyllithium Aggregates from X-ray Crystallography. This table provides examples of structural parameters for analogous alkyllithium compounds, which serve as a model for what would be expected for decyl lithium.
| Compound | Aggregation State | Coordinating Ligand | Avg. Li-C Bond Length (Å) | Reference |
|---|---|---|---|---|
| n-Butyllithium | Hexamer | None | ~2.18 - 2.25 | nih.gov |
| n-Butyllithium | Dimer | (-)-Sparteine | 2.09(2) | researchgate.net |
| t-Butyllithium | Tetramer | None | 2.20 | nih.gov |
| Methyllithium | Tetramer | None | 2.28 | nih.gov |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, enabling the identification of reaction components. However, analyzing highly reactive species like decyl lithium is challenging due to their instability and tendency to decompose under typical MS conditions. researchgate.net
Specialized ionization techniques are required:
Electrospray Ionization (ESI-MS): This is a soft ionization method that transfers ions from solution to the gas phase, making it suitable for studying organometallic complexes. uvic.cauvic.ca For neutral organolithium aggregates, ESI-MS may detect cationized species (e.g., adducts with Na⁺ or K⁺) or protonated clusters.
Coldspray Ionization (CSI-MS): A variation of ESI performed at low temperatures, CSI-MS is specifically designed to analyze thermally labile compounds like organometallics, minimizing fragmentation and preserving the integrity of the species in solution. jeolusa.com
In the context of a reaction involving decyl lithium (C₁₀H₂₁Li), MS could be used to identify the starting material, intermediates (e.g., mixed aggregates), and the final products. chinesechemsoc.org For example, in a reaction where decyl lithium is added to a ketone, MS could confirm the mass of the resulting tertiary alcohol product.
Table 3: Hypothetical Mass Spectrometry Data for a Reaction Involving Decyl Lithium. This table shows potential ions that could be observed by ESI-MS during a reaction. Decyl lithium has a monoisotopic mass of approximately 148.18 Da.
| Hypothetical Species | Formula | Description | Expected m/z (as [M+H]⁺ or [M+Li]⁺) |
|---|---|---|---|
| Decyl Lithium Dimer | (C₁₀H₂₁Li)₂ | Aggregate | 303.37 [M+H]⁺, 309.36 [M+Li]⁺ |
| Decyl Bromide | C₁₀H₂₁Br | Precursor | 221.09 / 223.09 [M+H]⁺ (Br isotope pattern) |
| Product of addition to Acetone | C₁₃H₂₈O | 2-Methylundecan-2-ol | 201.22 [M+H]⁺, 223.20 [M+Na]⁺ |
Microscopic Techniques for Surface-Bound Organolithium Investigations (if applicable to catalysis or surface science)
When decyl lithium is used to modify surfaces, for instance in heterogeneous catalysis or the functionalization of materials, microscopic techniques are essential for characterizing the resulting surface structure. researchgate.net
Atomic Force Microscopy (AFM): AFM provides topographical maps of a surface with nanoscale resolution by measuring the forces between a sharp tip and the sample. jeremyjordan.me It can be operated in different modes, including contact or tapping mode, to visualize the physical structure of a surface after treatment with decyl lithium. jeremyjordan.me This would reveal how the organolithium reagent has altered the surface morphology, for example, through the formation of self-assembled layers or etch pits.
Scanning Tunneling Microscopy (STM): STM images surfaces with atomic resolution by measuring the quantum tunneling current between the tip and a conductive or semiconductive sample. researchgate.net STM provides information on both the topography and the local density of electronic states. researchgate.net It could be used to study the electronic changes on a substrate (like graphite (B72142) or a semiconductor) after functionalization with decyl lithium, providing insights into the nature of the C-Li bond's interaction with the surface. researchgate.net
These techniques would be applied ex-situ after the surface has been treated and any excess reagent has been removed. They are powerful tools for understanding how the long alkyl chain of decyl lithium influences the organization and properties of molecules on a surface. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
